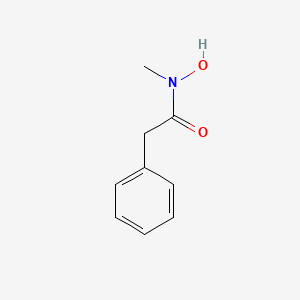

N-Hydroxy-N-methyl-2-phenylacetamide

Description

Structure

3D Structure

Properties

CAS No. |

72229-75-5 |

|---|---|

Molecular Formula |

C9H11NO2 |

Molecular Weight |

165.19 g/mol |

IUPAC Name |

N-hydroxy-N-methyl-2-phenylacetamide |

InChI |

InChI=1S/C9H11NO2/c1-10(12)9(11)7-8-5-3-2-4-6-8/h2-6,12H,7H2,1H3 |

InChI Key |

ZFOUTGXGIQLWIT-UHFFFAOYSA-N |

SMILES |

CN(C(=O)CC1=CC=CC=C1)O |

Canonical SMILES |

CN(C(=O)CC1=CC=CC=C1)O |

Synonyms |

N-methyl benzohydroxamic acid N-methylphenylacetohydroxamic acid |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Pathways of N Hydroxy N Methyl 2 Phenylacetamide

Reactivity of the Hydroxamic Acid Functional Group in N-Hydroxy-N-methyl-2-phenylacetamide

The chemical behavior of this compound is largely dictated by its hydroxamic acid functional group (-C(O)N(OH)R). This moiety imparts a unique combination of acidic, nucleophilic, and electrophilic properties, making it a versatile participant in a range of chemical transformations.

The hydroxamic acid group exhibits dual reactivity. The oxygen and nitrogen atoms of the N-OH group possess lone pairs of electrons, rendering them nucleophilic centers. Under basic conditions, deprotonation of the hydroxyl group yields the corresponding hydroxamate anion. acs.org This anion is a potent α-nucleophile, a class of nucleophiles that exhibit enhanced reactivity compared to what would be predicted by their Brønsted basicity. rsc.org This "alpha effect" makes hydroxamate ions effective in reactions such as the cleavage of esters. rsc.org The most intuitive method for synthesizing hydroxamic acids relies on this nucleophilicity, typically involving the reaction of hydroxylamine (B1172632) with an activated carboxylic acid derivative like an acyl chloride or ester. acs.org

Conversely, the carbonyl carbon of the amide is an electrophilic center, susceptible to attack by nucleophiles. This reactivity is characteristic of carboxylic acid derivatives. The hydroxamic acid functional group exists in two tautomeric forms: the amido form (keto form) and the imidic acid form (enol form). The keto form generally predominates, but the equilibrium can be influenced by factors such as solvent and pH. acs.org The acidity of the N-OH proton is a key property, with pKa values for many hydroxamic acids falling in the range of 8-10, allowing for the formation of the reactive hydroxamate anion under moderately basic conditions. acs.org

The N-hydroxy moiety is redox-active and can undergo both oxidative and reductive transformations. Oxidation of hydroxamic acids can generate highly reactive transient species. For instance, oxidation can lead to the formation of N-acylnitroso compounds, which are potent electrophiles and dienophiles. researchgate.net In biological systems, the oxidation of the related amidoxime (B1450833) functional group, catalyzed by enzymes like cytochrome P450, can lead to the release of nitric oxide (NO) and the formation of the corresponding amide or nitrile. nih.gov

The reduction of the N-hydroxyamide group has also been explored. A notable transformation is the iridium-catalyzed reductive conversion of N-hydroxyamides into nitrones. nih.gov This process involves hydrosilylation of the carbonyl group, followed by desilylation and elimination of the hydroxyl group to yield the nitrone product. nih.gov Further reduction can lead to the corresponding amide, effectively removing the hydroxyl group. For example, the total synthesis of certain alkaloids has utilized strategies involving the reduction of N-hydroxylactams (cyclic N-hydroxyamides). researchgate.net

Intramolecular Cyclization and Rearrangement Mechanisms involving N-Hydroxy-N-(2-oxoalkyl)amides

While this compound itself is not an N-(2-oxoalkyl)amide, the study of this class of compounds provides significant insight into potential intramolecular reactions that related structures could undergo. These reactions are powerful methods for constructing nitrogen-containing heterocyclic scaffolds. chemicalpapers.comresearchgate.netrsc.org

Radical cyclization is a widely used method for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net In the context of N-hydroxy-N-(2-oxoalkyl)amides, radical pathways have been investigated for the synthesis of complex heterocyclic systems. chemicalpapers.comresearchgate.net To probe a potential radical cyclization mechanism for the formation of 1,6-dihydropyridine-2,5-diones, researchers blocked the reactive N-hydroxy group by methylation. chemicalpapers.com In the case of N-methoxy-N-(2-methyl-3-oxobutan-2-yl)-2-phenylacetamide, a methylated analog, the expected product of radical oxidative cyclization was not detected, suggesting that under the studied conditions, other reaction pathways are favored. chemicalpapers.comresearchgate.net This indicates that the success of radical cyclization is highly dependent on the substrate and reaction conditions. Generally, radical reactions are initiated by radical initiators like azobisisobutyronitrile (AIBN) and proceed via carbon-centered radical intermediates. researchgate.netprinceton.edu

Base-mediated reactions of N-hydroxy-N-(2-oxoalkyl)amides have proven to be efficient methods for preparing heterocyclic compounds like 1-hydroxy-1,5-dihydro-2H-pyrrol-2-ones and 1-hydroxy-1,6-dihydropyridine-2,5-diones. chemicalpapers.comresearchgate.net The choice of reaction conditions, particularly the amount of base, plays a critical role in directing the reaction toward a specific product.

Studies have shown that treating N-hydroxy-N-(2-oxoalkyl)amides with a strong base like potassium tert-butoxide (t-BuOK) can induce intramolecular cyclization. chemicalpapers.com When a significant excess of base (e.g., 3 equivalents) is used, the reaction favors the formation of 1-hydroxy-1,5-dihydro-2H-pyrrol-2-ones. chemicalpapers.comresearchgate.net However, if a smaller amount of base is used (e.g., 1.5 equivalents or less), the reaction mixture can yield 1-hydroxy-3-phenyl-1,6-dihydropyridine-2,5-dione. This latter product is believed to form through the oxidation of the starting material by atmospheric oxygen, followed by subsequent transformation. chemicalpapers.comresearchgate.net

| Starting Material Class | Base (Equivalents) | Primary Product | Proposed Mechanism |

|---|---|---|---|

| N-hydroxy-N-(2-oxoalkyl)amide | t-BuOK (3 eq.) | 1-hydroxy-1,5-dihydro-2H-pyrrol-2-one | Base-mediated intramolecular cyclization |

| N-hydroxy-N-(2-oxoalkyl)amide | t-BuOK (≤ 1.5 eq.) | 1-hydroxy-1,6-dihydropyridine-2,5-dione | Oxidation by O₂ followed by transformation |

Hydrolytic Stability and Degradation Kinetics of this compound

The hydrolytic stability of this compound is a critical parameter influencing its persistence and potential degradation pathways in aqueous environments. The hydrolysis of hydroxamic acids, in general, is subject to catalysis by both acid and base, and the kinetics can be complex. veterinaria.orgacs.org

The degradation kinetics often follow pseudo-first-order behavior, where the rate of hydrolysis is dependent on the pH of the solution. veterinaria.orgrsc.org Under acidic conditions, the mechanism is often analogous to that of amide hydrolysis (A-2 type), which involves a rapid, reversible protonation of the substrate followed by a rate-determining nucleophilic attack by a water molecule. researchgate.net Studies on various benzohydroxamic and phenylacetohydroxamic acids have shown that plots of the observed rate constant versus acid concentration often exhibit a maximum. rsc.orgresearchgate.net This phenomenon is attributed to the extensive protonation of the hydroxamic acid at high acid concentrations, which renders it less susceptible to nucleophilic attack by water. rsc.org

The stability is generally highest in the neutral to slightly acidic pH range (pH 3-7) and decreases significantly in strongly acidic (pH < 2) or strongly alkaline (pH > 11) conditions. mdpi.comnih.gov The degradation products are typically the corresponding carboxylic acid (phenylacetic acid) and hydroxylamine (N-methylhydroxylamine). In some cases, rearrangement reactions, such as the Lossen rearrangement, can occur, particularly with activated hydroxamic acids, leading to isocyanates. acs.org

| pH Condition | Relative Degradation Rate | Common Mechanism | Typical Products |

|---|---|---|---|

| Strongly Acidic (pH < 2) | High | A-2 Acid-catalyzed hydrolysis researchgate.net | Carboxylic Acid + Hydroxylamine |

| Weakly Acidic to Neutral (pH 3-7) | Low (Most Stable) | Slow uncatalyzed hydrolysis | Carboxylic Acid + Hydroxylamine |

| Weakly Basic (pH 8-10) | Moderate | Base-catalyzed hydrolysis | Carboxylate + Hydroxylamine |

| Strongly Basic (pH > 11) | High | Base-catalyzed hydrolysis | Carboxylate + Hydroxylamine |

Complexation Chemistry of Related Acetamide (B32628) Derivatives with Metal Ions

While direct data for this compound is unavailable, research on other acetamide-containing ligands highlights key principles of their coordination with metal ions. These studies indicate that the amide and other functional groups can act as donor sites for metal binding.

One such related compound, (Z)-2-oxo-2-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-N-phenylacetamide , has been shown to form complexes with a variety of metal ions, including Cobalt(II), Nickel(II), Copper(II), Cadmium(II), Zinc(II), and Uranyl(IV). researchgate.net Spectroscopic and thermal analysis of these complexes revealed that the ligand can exhibit versatile coordination modes. It can act as a neutral tridentate, neutral tetradentate, monoanionic tridentate, or dianionic tridentate ligand. researchgate.net The resulting metal complexes predominantly adopt an octahedral geometry, with the exception of some Copper(II) complexes which were found to have a square planar geometry. researchgate.net

Another relevant example is the complexation of N-(4-hydroxyphenyl) acetamide (paracetamol) with Iron(III). core.ac.uk Studies on this system suggest that the ligand behaves as a bidentate ligand, coordinating to the Fe(III) ion through the oxygen atom of the hydroxyl group and the nitrogen atom of the amide group. core.ac.uk The formation of this complex was confirmed using various spectroscopic methods. core.ac.uk

Similarly, research on Schiff base ligands derived from acetamide precursors demonstrates their ability to form stable complexes with transition metals. For instance, a Schiff base derived from 2-hydroxy-1-naphthaldehyde (B42665) and a phenylhydrazine (B124118) derivative forms complexes with Ni(II), Cu(II), Zn(II), and Cd(II). uobaghdad.edu.iq In these complexes, coordination occurs through the nitrogen atom of the azomethine group and the oxygen atom of the hydroxyl group. uobaghdad.edu.iq

The table below summarizes the coordination behavior of some of these related acetamide derivatives.

| Ligand Name | Interacting Metal Ions | Observed Coordination Modes | Resulting Geometries |

| (Z)-2-oxo-2-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-N-phenylacetamide | Co(II), Ni(II), Cu(II), Cd(II), Zn(II), U(IV)O2 | Neutral tridentate, neutral tetradentate, monoanionic tridentate, dianionic tridentate | Octahedral, Square Planar (for some Cu(II) complexes) |

| N-(4-hydroxyphenyl) acetamide | Fe(III) | Bidentate | Not specified |

| (E)-2-((2-phenylhydrazono)methyl)naphthalen-1-ol | Ni(II), Cu(II), Zn(II), Cd(II) | Bidentate | Tetrahedral |

Molecular Interactions and Biochemical Research Involving N Hydroxy N Methyl 2 Phenylacetamide

Investigation of Enzyme Inhibition Mechanisms by Hydroxamic Acid Analogues

The hydroxamic acid functional group, a key feature of N-Hydroxy-N-methyl-2-phenylacetamide, is a well-established pharmacophore known for its ability to interact with and inhibit certain classes of enzymes. Research into analogous compounds has provided insights into the potential inhibitory mechanisms of this compound.

Interaction with Metalloproteases and Zinc-Containing Enzymes

Hydroxamic acids are renowned for their potent inhibitory activity against metalloproteases, a large family of enzymes that utilize a metal ion, typically zinc, in their catalytic mechanism. The hydroxamic acid moiety can act as a strong chelating agent for the zinc ion in the active site of these enzymes, thereby disrupting their function.

A closely related compound, N-Hydroxy-2-phenyl-acetamide , has been identified as a metalloprotease inhibitor. biosynth.com It is understood to bind to the active site of the enzyme, preventing the natural substrate from accessing it. biosynth.com This interaction is facilitated by the formation of a coordination complex with the metal ion. biosynth.com Specifically, this analogue has been shown to inhibit matrix metalloproteinases (MMPs), which are involved in the breakdown of extracellular matrix proteins. biosynth.com

Furthermore, a quantitative structure-activity relationship (QSAR) study on a series of N-hydroxy-alpha-phenylsulfonylacetamide derivatives highlighted their inhibitory activity against several matrix metalloproteinases, including MMP-1, MMP-9, and MMP-13. nih.gov This suggests that the core structure shared with this compound is conducive to interacting with the active sites of these zinc-containing enzymes. nih.gov While direct experimental data for this compound is limited, the behavior of these analogues strongly suggests its potential as a metalloprotease inhibitor through chelation of the active site zinc ion.

Modulation of Specific Enzymatic Pathways (e.g., MtInhA)

The inhibitory potential of hydroxamic acid derivatives extends beyond metalloproteases. Research into compounds with similar structural motifs has revealed interactions with other key enzymatic pathways. For instance, a study on (2S)-2-hydroxy-N-methoxy-N-methyl-2-phenylacetamide , a compound with a similar backbone to this compound, has been investigated for its antimycobacterial properties. This research points towards the potential interaction with enzymes crucial for mycobacterial survival, such as MtInhA, a vital enzyme in the synthesis of the mycobacterial cell wall. While this research is on a related molecule, it opens an avenue for investigating this compound's potential to modulate specific prokaryotic enzymatic pathways.

Structure-Activity Relationship (SAR) Studies at the Molecular Level for Enzymatic Targets

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For hydroxamic acid-based inhibitors, SAR studies often focus on modifications to the scaffold to enhance potency and selectivity for specific enzymatic targets.

A QSAR study on N-hydroxy-alpha-phenylsulfonylacetamide derivatives as MMP inhibitors revealed important molecular features for their activity. nih.gov The study utilized computational models to identify descriptors that correlate with the inhibition of different MMPs, suggesting that specific atomic properties of the inhibitors are key for their interaction with the S1' and S2' subsites of the MMP active site. nih.gov Although this study does not directly involve this compound, it provides a framework for how modifications to the phenylacetamide scaffold could influence its binding affinity and selectivity for different metalloproteases. The presence and positioning of the N-methyl group in this compound, for example, would be a critical factor in such SAR analyses.

Binding Interactions of this compound with Biomolecular Targets (e.g., Proteins, Peptides)

The biological effects of a compound are predicated on its ability to bind to specific biomolecular targets, such as proteins and peptides. For this compound, its primary interaction is anticipated to be with metalloenzymes, as discussed earlier. The binding mechanism of its analogue, N-Hydroxy-2-phenyl-acetamide , is thought to involve the formation of hydrogen bonds with a water molecule and interactions with aliphatic hydrocarbons within the enzyme's active site, in addition to the chelation of the metal ion. biosynth.com

Cellular and Molecular Effects of this compound in In Vitro Model Systems

Investigating the effects of a compound in controlled in vitro environments is a fundamental step in understanding its biological potential. While specific studies on this compound are not extensively documented, research on related acetamide (B32628) derivatives provides valuable insights into its potential cellular and molecular impacts.

Impact on Cellular Pathways and Processes (e.g., Gene Expression)

The inhibition of key enzymes by a compound like this compound can trigger a cascade of downstream cellular events, including alterations in gene expression. For example, the inhibition of MMPs can affect cell signaling pathways that are dependent on the processing of extracellular matrix components or the release of growth factors.

Studies on novel phenoxyacetamide derivatives have demonstrated their ability to induce apoptosis (programmed cell death) in cancer cell lines, such as HepG2. nih.govsigmaaldrich.com This process is often accompanied by changes in the expression of genes that regulate the cell cycle and apoptosis. For instance, these related compounds were shown to cause cell cycle arrest and modulate the expression of pro-apoptotic and anti-apoptotic genes. sigmaaldrich.com While these findings are for different molecules, they highlight a potential mechanism of action for acetamide-containing compounds, suggesting that this compound could also influence cellular life and death pathways by altering gene expression profiles. However, direct experimental verification of such effects for this compound is required.

Mechanistic Research in Antimicrobial Activity in Cell Cultures

While specific mechanistic studies on the antimicrobial activity of this compound are not extensively documented in publicly available literature, research into the broader class of phenylacetamide derivatives provides significant insights into potential modes of action. These studies, conducted in various cell cultures, suggest that compounds sharing the phenylacetamide scaffold can exert their antimicrobial effects through several distinct mechanisms, including enzyme inhibition, disruption of cell membrane integrity, and induction of oxidative stress.

Research into various phenylacetamide derivatives has revealed promising antibacterial activities against a range of pathogens. These studies often involve determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) to quantify the compounds' efficacy. For instance, certain phenylacetamide derivatives have demonstrated significant inhibitory activity against both Gram-positive and Gram-negative bacteria, with some compounds showing bactericidal effects. nih.gov

One investigated mechanism for phenylacetamide derivatives is the inhibition of bacterial enzymes essential for survival. For example, some phenylacetamide compounds have been identified as potential inhibitors of ParE, a subunit of the bacterial topoisomerase IV enzyme. nih.gov This enzyme plays a crucial role in bacterial DNA replication and chromosome segregation. Inhibition of ParE disrupts these processes, ultimately leading to bacterial cell death. The enzyme inhibitory activity of these compounds is often assessed through in vitro assays that measure the concentration required to inhibit 50% of the enzyme's activity (IC50). nih.gov

Another significant antimicrobial mechanism observed for phenylacetamide derivatives is the disruption of the bacterial cell membrane. nih.govmdpi.com Scanning electron microscopy studies on bacteria treated with certain N-phenylacetamide derivatives have shown evidence of cell membrane rupture. nih.govmdpi.com This damage to the cell's primary protective barrier leads to the leakage of intracellular components and ultimately results in cell lysis and death. The lipophilicity of these compounds, influenced by their specific substituents, is often correlated with their ability to penetrate the phospholipid bilayer of the cell membrane.

Furthermore, some studies on 2-oxo-N-phenylacetamide derivatives suggest that their antimicrobial action may involve the induction of oxidative damage within the bacterial cells. researchgate.net This can occur through the generation of reactive oxygen species (ROS), which can damage cellular macromolecules such as DNA, proteins, and lipids, leading to a loss of function and eventual cell death. Additionally, some derivatives have been found to interact with the CRP-like protein (Clp), a global regulator of virulence gene expression in some plant pathogenic bacteria. researchgate.netacs.org By binding to Clp, these compounds can interfere with the pathogen's ability to cause disease. researchgate.netacs.org

The following table summarizes the antimicrobial activities of various phenylacetamide derivatives as reported in different research studies.

| Compound Class | Test Organism(s) | Key Findings | Potential Mechanism of Action | Reference(s) |

| Phenylacetamide derivatives | Escherichia coli, MRSA | Significant bactericidal activity observed. | Inhibition of ParE enzyme. | nih.gov |

| N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide | Xanthomonas oryzae pv. oryzae (Xoo) | Caused cell membrane rupture. | Disruption of cell membrane integrity. | nih.govmdpi.com |

| 2-oxo-N-phenylacetamide derivatives | Plant pathogenic bacteria | Induced oxidative damage and leakage of cellular contents. | Induction of oxidative stress, interaction with CRP-like protein (Clp). | researchgate.net |

| 2-amino-N-(p-Chlorophenyl) acetamide derivatives | Acinetobacter baumannii, Pseudomonas aeruginosa, Staphylococcus aureus | Moderate to high antibacterial activity. | Not specified in the provided context. | irejournals.com |

It is important to note that the specific antimicrobial mechanism of this compound may differ from that of the derivatives mentioned above. However, these studies on related compounds provide a valuable framework for understanding the potential biological activities of this particular molecule and for guiding future research into its specific mode of action.

Computational and Theoretical Studies on N Hydroxy N Methyl 2 Phenylacetamide

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) for a given arrangement of atoms to determine the molecule's electronic structure and energy.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic properties of a molecule based on its electron density, offering a balance between accuracy and computational cost. For N-Hydroxy-N-methyl-2-phenylacetamide, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G* or higher, are used to optimize the molecular geometry and predict its most stable three-dimensional conformation. nih.gov

These calculations yield crucial data on the molecule's electronic properties. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity; a larger gap suggests higher stability and lower reactivity. mdpi.com Furthermore, DFT is used to generate molecular electrostatic potential (MESP) maps, which illustrate the charge distribution across the molecule. These maps are invaluable for identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to understanding intermolecular interactions. mdpi.com

Illustrative Data from DFT Calculations Note: The following table contains hypothetical data to illustrate the typical output of a DFT analysis for a molecule like this compound, as specific experimental or calculated data is not readily available in published literature.

| Calculated Property | Hypothetical Value | Significance |

| Energy of HOMO | -6.5 eV | Indicates the molecule's electron-donating capability. |

| Energy of LUMO | -1.2 eV | Indicates the molecule's electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Reflects chemical stability and reactivity. |

| Dipole Moment | 3.5 D | Quantifies the overall polarity of the molecule. |

| Total Energy | -1500 Hartrees | The optimized total energy of the molecule in its ground state. |

Prediction of Spectroscopic Signatures (e.g., IR, NMR)

A significant application of quantum chemical calculations is the prediction of a molecule's spectroscopic signatures, which can be used to validate experimental findings. DFT calculations can compute the vibrational frequencies of this compound, which correspond to the peaks in an Infrared (IR) spectrum. mdpi.com By analyzing the vibrational modes, specific peaks can be assigned to the stretching and bending of particular bonds, such as the C=O (carbonyl), N-O, and O-H groups. researchgate.net

Similarly, the Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govresearchgate.net These theoretical spectra are crucial for interpreting experimental data and confirming the molecular structure. The calculated chemical shifts for the protons and carbons in the phenyl ring, the acetyl group, and the N-methyl group can be compared directly with experimental results to affirm the compound's identity and purity. nih.gov

Illustrative Predicted Spectroscopic Data Note: This table presents example data typical for this class of compounds to demonstrate the output of spectroscopic predictions. Specific data for this compound is not available.

| Spectroscopic Method | Predicted Feature | Hypothetical Wavenumber/Shift | Assignment |

| FT-IR | Carbonyl Stretch (C=O) | ~1650 cm⁻¹ | Vibration of the amide carbonyl group. |

| FT-IR | Hydroxyl Stretch (O-H) | ~3200 cm⁻¹ | Vibration of the N-hydroxyl group. |

| ¹H NMR | Methyl Protons (-CH₃) | ~3.0 ppm | Protons on the nitrogen-bound methyl group. |

| ¹H NMR | Phenyl Protons (-C₆H₅) | 7.2 - 7.5 ppm | Aromatic protons on the phenyl ring. |

| ¹³C NMR | Carbonyl Carbon (C=O) | ~170 ppm | Carbon atom of the amide carbonyl group. |

Molecular Modeling and Simulation Approaches

While quantum chemistry focuses on the intrinsic properties of a single molecule, molecular modeling and simulation techniques are used to study its interactions with other molecules, particularly biological macromolecules like proteins and enzymes.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, this compound) when bound to the active site of a target receptor, such as an enzyme or protein. nih.gov The process involves sampling numerous possible conformations of the ligand within the binding site and scoring them based on their binding affinity, which is often expressed as a negative value in kcal/mol (a more negative score indicates stronger binding). nih.gov

For this compound, docking studies could be employed to investigate its potential as an inhibitor for various metalloenzymes, a common application for hydroxamic acid derivatives. The results would identify key intermolecular interactions, such as hydrogen bonds between the ligand's hydroxyl or carbonyl groups and amino acid residues in the target's active site, as well as hydrophobic or pi-stacking interactions involving the phenyl ring.

Molecular Dynamics (MD) simulations provide a dynamic view of molecular interactions over time. An MD simulation calculates the motion of atoms in a system by solving Newton's equations of motion, allowing researchers to observe the conformational changes of both the ligand and its target receptor.

If a promising interaction is identified through molecular docking, an MD simulation of the this compound-target complex can be performed. This simulation, typically run for nanoseconds, assesses the stability of the binding pose predicted by docking. Key analyses from MD simulations include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, which indicates the stability of the complex, and the Root Mean Square Fluctuation (RMSF) of individual residues, which highlights flexible regions. These simulations provide a more realistic and detailed understanding of the binding event and the conformational dynamics at play.

Advanced Analytical and Spectroscopic Characterization Techniques for N Hydroxy N Methyl 2 Phenylacetamide

Chromatographic Methods for Purification and Quantification in Research Samples

Chromatography is essential for separating N-Hydroxy-N-methyl-2-phenylacetamide from reaction byproducts, starting materials, or other components in a research sample. It is also the foundation for quantitative analysis.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile or thermally sensitive compounds like this compound. A typical method development strategy would focus on reversed-phase chromatography, which separates compounds based on their hydrophobicity.

Key Principles and Method Development: A reversed-phase HPLC method would be developed to ensure the accurate quantification and purification of the target compound. sielc.com The process involves selecting an appropriate stationary phase, mobile phase, and detector. chemicalbook.com For this compound, a C18 column would be a standard choice for the stationary phase due to its ability to retain moderately polar organic molecules. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. sielc.com The ratio of these solvents would be optimized in either an isocratic (constant composition) or gradient (varying composition) elution to achieve a good separation with a reasonable retention time and sharp peak shape. rsc.org Detection would typically be accomplished using a UV detector, set to a wavelength where the phenyl group exhibits strong absorbance (e.g., around 254-260 nm). rsc.orgnih.gov

For mass spectrometry-compatible applications, any non-volatile buffer salts like phosphate (B84403) would be replaced with volatile alternatives such as formic acid or ammonium (B1175870) acetate. sielc.com Method validation would be performed to establish linearity, accuracy, precision, and robustness, ensuring the method is fit for its intended purpose. rsc.orgnih.gov

Table 1: Proposed HPLC Method Parameters for this compound

| Parameter | Proposed Condition | Purpose |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Stationary phase for reversed-phase separation. |

| Mobile Phase | Acetonitrile and Water (with 0.1% Formic Acid) | Eluent to carry the analyte through the column. |

| Elution Mode | Gradient or Isocratic | Optimized to provide the best separation efficiency. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns. |

| Column Temp. | 30 °C | Ensures reproducible retention times. |

| Detection | UV at 258 nm | Quantifies the analyte based on UV absorbance. nih.gov |

| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is ideal for identifying and quantifying volatile and thermally stable compounds.

For a molecule like this compound, direct analysis by GC-MS could be challenging due to the polarity of the N-hydroxy group, which can lead to poor peak shape and thermal decomposition in the hot injector port. To overcome this, a derivatization step is often employed. The active hydrogen of the hydroxyl group can be replaced with a non-polar group, such as a trimethylsilyl (B98337) (TMS) group. This process increases the volatility and thermal stability of the analyte, making it amenable to GC analysis.

Once injected, the derivatized compound is separated from other components in the gas chromatography column based on its boiling point and interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for definitive identification of the compound. GC-MS is widely used for the analysis of related amide compounds. biosynth.com

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the detailed molecular structure of a compound in solution. For this compound, a combination of 1D (¹H, ¹³C) and 2D NMR experiments would provide a complete structural assignment.

Expected ¹H and ¹³C NMR Spectral Data:

¹H NMR: The proton NMR spectrum would show distinct signals for each type of proton in the molecule. The five aromatic protons of the phenyl group would appear in the downfield region (typically 7.2-7.5 ppm). The methylene (B1212753) (-CH₂-) protons adjacent to the phenyl group and carbonyl group would likely appear as a singlet around 3.5-4.0 ppm. The N-methyl (-NCH₃) protons would also be a singlet, expected in the range of 2.8-3.3 ppm. The N-hydroxy (-OH) proton would appear as a broad singlet, the chemical shift of which would be highly dependent on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum would show signals for all nine unique carbon atoms. The carbonyl carbon (C=O) would be the most downfield signal, typically >170 ppm. The aromatic carbons would resonate in the 125-140 ppm range. The methylene carbon (-CH₂-) would be expected around 40-50 ppm, and the N-methyl carbon would appear further upfield, likely in the 30-40 ppm range.

Advanced NMR Techniques: To unambiguously assign these signals, advanced 2D NMR techniques would be employed. biosynth.com

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons, though for this molecule with many singlet signals, its utility would be mainly to confirm the lack of coupling for the methylene and methyl groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal to which it is directly attached, allowing for the definitive assignment of the methylene and methyl carbons.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Carbonyl (C=O) | - | ~171 |

| Aromatic (C₆H₅) | ~7.2 - 7.5 (m, 5H) | ~127 - 135 |

| Methylene (CH₂) | ~3.7 (s, 2H) | ~40 |

| N-Methyl (NCH₃) | ~3.2 (s, 3H) | ~37 |

| N-Hydroxy (OH) | Variable (br s, 1H) | - |

s = singlet, br s = broad singlet, m = multiplet

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. The molecular formula of this compound is C₉H₁₁NO₂, which corresponds to a monoisotopic mass of approximately 165.079 Da. ekb.eg

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement. Techniques like electrospray ionization (ESI) are "soft" ionization methods that typically yield the protonated molecular ion [M+H]⁺ at m/z 166.086, confirming the molecular weight with minimal fragmentation.

Electron ionization (EI), a "harder" technique often coupled with GC, would provide detailed structural information through fragmentation. The parent molecular ion [M]⁺ at m/z 165 would be observed, and subsequent fragmentation would yield characteristic daughter ions.

Plausible Fragmentation Pathways:

Alpha-Cleavage: Cleavage of the bond between the carbonyl group and the methylene group is a common pathway for amides, which would lead to the formation of the stable benzyl (B1604629) cation (m/z 91) or the phenylacetyl cation (m/z 119).

Loss of Hydroxyl Radical: Fragmentation could involve the loss of the •OH radical, leading to an ion at m/z 148.

Amide Bond Cleavage: Scission of the amide C-N bond can also occur.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Formula of Fragment |

| 165 | [M]⁺ | [C₉H₁₁NO₂]⁺ |

| 148 | [M - •OH]⁺ | [C₉H₁₀NO]⁺ |

| 119 | [C₆H₅CH₂CO]⁺ | [C₈H₇O]⁺ |

| 91 | [C₆H₅CH₂]⁺ | [C₇H₇]⁺ |

| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the functional groups present in a molecule by measuring the vibrations of its chemical bonds.

For this compound, the IR spectrum would be dominated by a very strong and prominent absorption band for the amide carbonyl group (C=O) stretch, expected in the region of 1630-1680 cm⁻¹. Another key feature would be a broad absorption for the O-H stretch of the hydroxylamino group, typically found between 3200-3400 cm⁻¹. The C-N stretching vibration would appear in the 1300-1400 cm⁻¹ range. Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while aromatic C=C stretching would produce several peaks in the 1450-1600 cm⁻¹ region.

Raman spectroscopy would also detect these vibrations, but with different relative intensities. Non-polar bonds, like the aromatic C=C bonds, tend to give strong Raman signals, whereas the highly polar C=O bond would be relatively weaker compared to its IR absorption.

Table 4: Predicted Vibrational Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (Hydroxyamino) | Stretch | 3200 - 3400 (Broad) |

| C-H (Aromatic) | Stretch | 3000 - 3100 |

| C-H (Aliphatic) | Stretch | 2850 - 3000 |

| C=O (Amide) | Stretch | 1630 - 1680 (Strong) |

| C=C (Aromatic) | Stretch | 1450 - 1600 |

| C-N (Amide) | Stretch | 1300 - 1400 |

X-Ray Crystallography for Solid-State Structural Determination

While the previously mentioned techniques provide data on the compound in a solution or gas phase, X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique requires a single, high-quality crystal of the compound.

If a suitable crystal of this compound could be grown, X-ray diffraction analysis would provide a wealth of information, including:

Unambiguous Molecular Structure: Confirmation of the atomic connectivity, removing any doubt between isomeric possibilities.

Precise Bond Lengths and Angles: Highly accurate measurements of all bond lengths and angles within the molecule.

Molecular Conformation: The exact torsional angles, revealing the preferred spatial orientation of the phenyl group relative to the acetamide (B32628) backbone.

Intermolecular Interactions: Crucial information on how the molecules pack together in the crystal lattice. This would reveal any hydrogen bonding, for example, between the N-hydroxy group of one molecule and the carbonyl oxygen of a neighboring molecule, which would be a primary interaction governing the solid-state structure.

While no published crystal structure for this compound was found in the conducted search, analysis of related amide structures often reveals extensive hydrogen-bonding networks that stabilize the crystal packing.

Synthesis and Structure Activity Relationship Studies of N Hydroxy N Methyl 2 Phenylacetamide Derivatives and Analogues

Design Principles for Novel N-Hydroxy-N-methyl-2-phenylacetamide Derivatives

The design of novel derivatives of this compound is guided by established medicinal chemistry principles aimed at optimizing the molecule's interaction with specific biological targets. A central strategy involves the application of the "tail approach," where the core scaffold of this compound is maintained while the peripheral substituents are systematically modified. nih.gov This allows for a thorough exploration of the chemical space around the core structure to enhance desired activities and properties.

Key design considerations include the modification of the phenylacetamide moiety. This part of the molecule can be unsubstituted or substituted with a variety of functional groups that differ in size, lipophilicity, and electronic properties. nih.gov For instance, the introduction of chloro, bromo, methyl, or methoxy (B1213986) groups onto the phenyl ring can significantly alter the molecule's interaction with target proteins. nih.gov Another design principle is structural elongation, where spacers are introduced to alter the distance and geometric relationship between key pharmacophoric features. nih.gov This can influence binding affinity and selectivity for the intended biological target.

Furthermore, the hydroxamic acid moiety, consisting of a carbonyl group and a hydroxylamino group, is a critical component. biosynth.com The carbonyl group can act as an electron donor, while the hydroxamic acid portion can function as an electron acceptor. biosynth.com These electronic properties are fundamental to its mechanism of action and are a key focus in the design of new derivatives. The overarching goal of these design principles is to develop novel compounds with improved potency, selectivity, and other pharmacological parameters by systematically altering the parent structure of this compound.

Synthetic Strategies for Diverse this compound Analogues (e.g., Hydroximoyl-heterocycles)

The synthesis of diverse analogues of this compound, including the generation of related structures like hydroximoyl-heterocycles, employs a range of synthetic methodologies. A common approach to creating derivatives involves the modification of a pre-existing N-hydroxyamide scaffold. For example, new N-hydroxybutanamide derivatives have been synthesized through a novel method involving the ring opening of N-substituted succinimides. mdpi.com This strategy allows for the introduction of various substituents to generate a library of related compounds.

The synthesis of N-alkoxy derivatives, which are closely related to N-hydroxy amides, can be achieved through the alkylation of the N-hydroxy group. nih.gov Reagents such as methyl iodide, benzyl (B1604629) bromide, and allyl bromide can be used as electrophiles in the presence of a suitable base. nih.gov For instance, the methylation of N-hydroxyindoles, a related class of compounds, is commonly performed using dimethyl sulfate (B86663) or methyl iodide to yield N-methoxyindoles. nih.gov

A versatile strategy for generating heterocyclic analogues involves base-mediated cyclization reactions. For example, N-hydroxyindoles can be prepared from alkyl 2-(2-nitroaryl)-2-butenoates using a strong base like sodium tert-pentoxide. nih.gov This type of reaction proceeds through a series of intermediates, including a nitroso-intermediate that undergoes a 1,5-electrocyclization to form the heterocyclic ring system. nih.gov Such synthetic routes provide access to a wide array of structurally diverse analogues that can be evaluated for their biological activities.

Systematic Structure-Activity Relationship (SAR) Analysis of this compound Derivatives

The substitution pattern on the phenyl ring of this compound derivatives plays a crucial role in determining their biological activity. Systematic modifications of the phenyl ring are a cornerstone of structure-activity relationship (SAR) studies for this class of compounds. The introduction of various substituents allows for the fine-tuning of electronic and steric properties, which in turn influences how the molecule interacts with its biological target.

For example, in a study of N-phenylacetamide-2-oxoindole benzenesulfonamide (B165840) conjugates, the phenylacetamide moiety was evaluated with a range of substituents, including chlorine, bromine, methyl, and methoxy groups. nih.gov These modifications were designed to probe the effects of varying size, lipophilicity, and electronic character on the inhibitory activity against carbonic anhydrase isoforms. nih.gov The data from such studies help to build a comprehensive understanding of which substitutions are favorable for potency and selectivity.

In a different series of N-hydroxybutanamide derivatives, the position and nature of substituents on a benzohydrazide (B10538) moiety, which is analogous to the substituted phenyl ring, were found to significantly impact cytotoxicity. mdpi.com Derivatives with a meta- or para-nitro group exhibited different toxicity profiles compared to one with an ortho-nitro group. mdpi.com Replacing the nitro group with a methoxy group also altered the compound's activity. mdpi.com These findings underscore the importance of the substitution pattern on the aromatic ring for the biological effects of N-hydroxyamide derivatives.

Table 1: Impact of Phenyl Ring Analogue Substitutions on Cytotoxicity (IC50 in µM)

| Compound | Substituent | Cell Line A-172 | Cell Line U-251 MG | Cell Line HeLa | Cell Line HepG2 |

|---|---|---|---|---|---|

| 1 | ortho-nitro | >100 | >100 | >100 | >100 |

| 2 | meta-nitro | 85.3 | 91.2 | 75.4 | 88.1 |

| 3 | para-nitro | 92.1 | 95.4 | 80.2 | 90.3 |

| 5 | ortho-methoxy | 65.2 | 70.1 | 55.8 | 68.4 |

Data adapted from a study on N-hydroxybutanamide derivatives with substituted benzohydrazide moieties, illustrating the effect of substituent position and nature on activity. mdpi.com

Modifications to the N-methyl and N-hydroxy groups of the core this compound structure are critical for understanding and optimizing its biological activity. The N-methyl group, in particular, can have a profound impact on the molecule's conformational flexibility and its ability to engage in hydrogen bonding.

SAR studies on macrocyclic peptides have demonstrated that N-methylation can be a key determinant of biological activity. nih.govresearchgate.net In one study, a high degree of N-methylation was found to be critical for the inhibitory activity of ent-verticilide (B1192736) analogues on the cardiac ryanodine (B192298) receptor. nih.govresearchgate.net The presence of the N-methyl group can also enhance metabolic stability by protecting against protease digestion. researchgate.net The replacement of an N-methyl group with an N-H can alter the molecule's permeability and its interaction with the target, highlighting the importance of this functional group. nih.gov

Table of Compound Names

| Compound Name |

|---|

| This compound |

| 2-Hydroxy-N-methyl-2-phenylacetamide |

| N-phenylacetamide-2-oxoindole benzenesulfonamide |

| N-hydroxybutanamide |

| N-methoxyindoles |

| N-hydroxyindoles |

| ent-verticilide |

| Dimethyl sulfate |

| Methyl iodide |

| Benzyl bromide |

| Allyl bromide |

| Sodium tert-pentoxide |

Future Directions and Emerging Research Frontiers for N Hydroxy N Methyl 2 Phenylacetamide

Exploration of N-Hydroxy-N-methyl-2-phenylacetamide as a Chemical Probe for Biochemical Investigations

The hydroxamic acid functional group is a well-established metal-binding group, particularly for zinc (Zn²⁺) and iron (Fe³⁺) ions. acs.org This property is central to the biological activity of many hydroxamic acid derivatives, which often function as inhibitors of metalloenzymes. journalagent.comnih.gov Consequently, this compound holds significant promise as a chemical probe to investigate the structure and function of such enzymes.

Probing Metalloenzyme Active Sites:

Histone Deacetylases (HDACs): HDACs are a class of zinc-dependent enzymes crucial for the regulation of gene expression. nih.gov Their active sites contain a catalytic zinc ion that is essential for the hydrolysis of acetylated lysine (B10760008) residues on histones. Hydroxamic acids are potent HDAC inhibitors, with their carbonyl and hydroxyl oxygens chelating the active site zinc ion. acs.orgnih.gov this compound could be employed as a probe to study the topology and electronic environment of HDAC active sites. By systematically modifying the phenylacetamide portion of the molecule, researchers could map the steric and electronic requirements for binding, providing insights for the design of more potent and selective HDAC inhibitors.

Matrix Metalloproteinases (MMPs): MMPs are another family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. journalagent.com Their dysregulation is implicated in various diseases. Hydroxamic acid-based inhibitors are known to target the catalytic zinc ion in MMPs. journalagent.com this compound can serve as a scaffold for developing probes to explore the substrate specificity and conformational changes of different MMP isoforms.

Tyrosinase: This dicopper-containing enzyme is central to melanin (B1238610) biosynthesis. nih.gov Hydroxamic acids have been identified as potent tyrosinase inhibitors, with the hydroxamate group interacting with the copper ions in the active site. nih.gov this compound could be utilized to investigate the coordination chemistry of the tyrosinase active site and to develop new modulators of pigmentation.

Table 1: Potential Metalloenzyme Targets for this compound-based Probes

| Enzyme Family | Metal Cofactor | Biological Role | Probing Application of this compound |

| Histone Deacetylases (HDACs) | Zn²⁺ | Gene expression regulation | Mapping active site topology and electronic environment |

| Matrix Metalloproteinases (MMPs) | Zn²⁺ | Extracellular matrix remodeling | Exploring substrate specificity and conformational dynamics |

| Tyrosinase | Cu²⁺ | Melanin biosynthesis | Investigating active site coordination chemistry |

Theoretical and Experimental Investigation of Unexplored Reactivity Pathways

The reactivity of hydroxamic acids extends beyond metal chelation. Understanding the full scope of chemical transformations available to this compound is crucial for both its application and for predicting its metabolic fate.

Lossen Rearrangement: A key reaction of hydroxamic acids is the Lossen rearrangement, where O-acylated or O-sulfonylated derivatives rearrange to form isocyanates. acs.org This pathway has implications for the potential mutagenicity of some hydroxamic acids. acs.org Theoretical studies, using computational methods such as density functional theory (DFT), can be employed to calculate the activation barriers for the Lossen rearrangement of this compound under various conditions. Experimental studies could then be designed to verify these predictions and to trap the resulting isocyanate intermediate, providing a deeper understanding of its potential for covalent modification of biomolecules.

Oxidative Chemistry: The N-hydroxy group can participate in redox reactions. Investigations into the electrochemical behavior of this compound could reveal its oxidation and reduction potentials. This knowledge is valuable for understanding its stability in biological systems and for designing applications where it might act as a redox-active probe.

Table 2: Unexplored Reactivity Pathways of this compound

| Reactivity Pathway | Description | Potential Research Focus |

| Lossen Rearrangement | Rearrangement of an O-activated hydroxamic acid to an isocyanate. | Theoretical calculation of activation barriers and experimental trapping of the isocyanate intermediate. |

| Oxidative Chemistry | Participation of the N-hydroxy group in redox reactions. | Electrochemical studies to determine redox potentials and explore potential as a redox-active probe. |

| Photochemistry | Reaction of the molecule upon exposure to light. | Investigation of photochemical stability and potential for light-induced reactions, such as rearrangements or fragmentations. |

Development of Advanced Synthetic Methodologies with Enhanced Sustainability and Efficiency

The development of green and efficient synthetic routes is a central theme in modern organic chemistry. While classical methods for synthesizing hydroxamic acids exist, such as the reaction of activated carboxylic acids with hydroxylamines, there is a continuous need for more sustainable approaches. acs.orgresearchgate.net

Enzymatic Synthesis: Biocatalysis offers a mild and selective alternative to traditional chemical synthesis. researchgate.net Lipases, amidases, and nitrilases have been explored for the synthesis of hydroxamic acids. researchgate.net Research could focus on identifying or engineering an enzyme capable of directly converting phenylacetic acid and N-methylhydroxylamine into this compound. This would offer a more environmentally friendly process with potentially higher purity of the final product.

Flow Chemistry: Continuous flow synthesis provides advantages in terms of reaction control, safety, and scalability. acs.org A flow-based synthesis of this compound from readily available starting materials, such as the corresponding ester and hydroxylamine (B1172632), could be developed. acs.org This would allow for rapid optimization of reaction conditions and facilitate the production of analogues for structure-activity relationship studies.

Table 3: Comparison of Synthetic Methodologies for this compound

| Synthetic Methodology | Advantages | Disadvantages |

| Classical Synthesis (e.g., from acyl chlorides) | Well-established, versatile. | Often requires harsh reagents, may generate significant waste. |

| Enzymatic Synthesis | Mild reaction conditions, high selectivity, environmentally friendly. | Enzyme discovery and optimization can be time-consuming. |

| Flow Chemistry | Enhanced reaction control, improved safety, scalable. | Requires specialized equipment and initial setup. |

Integration of this compound Research into Broader Chemical Biology Paradigms

The unique properties of the N-hydroxy amide functional group can be leveraged to integrate this compound into broader chemical biology research areas.

Peptoid and Peptide Chemistry: N-hydroxy amides have been incorporated into peptoids (N-substituted glycines) to influence their conformation and intermolecular interactions. nih.gov The N-hydroxy amide can act as a strong hydrogen bond donor, leading to the formation of unique secondary structures. nih.gov this compound could serve as a building block for the synthesis of novel peptoids or peptidomimetics with defined three-dimensional structures and potential biological activities.

Chemical Genetics and Target Identification: Chemical probes are essential tools in chemical genetics for perturbing biological systems and identifying the function of proteins. youtube.com By developing a library of derivatives based on the this compound scaffold, researchers could screen for compounds that elicit specific cellular phenotypes. Subsequent target deconvolution studies could then identify the protein targets of these molecules, uncovering new biological pathways and potential therapeutic targets.

Q & A

Basic Research Questions

Q. What are the recommended synthetic protocols for N-Hydroxy-N-methyl-2-phenylacetamide, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, refluxing a toluene-water mixture (8:2 ratio) with sodium azide (NaN₃) and a chloroacetamide precursor under controlled conditions (5–7 hours) is a viable approach, as demonstrated in analogous phenylacetamide syntheses . Efficiency can be enhanced by monitoring reaction progress via TLC (hexane:ethyl acetate, 9:1) and optimizing stoichiometric ratios of reagents to minimize byproducts. Post-reaction, solvent removal under reduced pressure and crystallization in ethanol yield purified products .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer : Mandatory safety measures include wearing protective gloves, goggles, and lab coats to avoid skin/eye contact. Reactions involving volatile intermediates should be conducted in fume hoods or gloveboxes to prevent inhalation . Waste must be segregated and disposed via certified biohazard waste services to comply with environmental regulations . Emergency protocols (e.g., eye rinsing and medical consultation) should be pre-established .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation, particularly to resolve signals from the N-hydroxy and N-methyl groups. Mass spectrometry (MS) with electrospray ionization (ESI) provides molecular weight validation . Reference data from NIST Chemistry WebBook can corroborate spectral assignments .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is critical for determining bond angles, torsion angles, and hydrogen-bonding networks. Challenges in crystallization (e.g., polymorphism) may require solvent screening (e.g., ethanol/water mixtures) and slow evaporation techniques. SHELX’s robustness in handling twinned or high-resolution data makes it suitable for complex acetamide derivatives .

Q. How should researchers address contradictory NMR data observed in synthetic batches of this compound?

- Methodological Answer : Contradictions may arise from dynamic rotational isomerism or solvent effects. Variable-temperature NMR (VT-NMR) can identify conformational changes, while deuterated solvents (e.g., DMSO-d₆ or CDCl₃) reduce signal splitting. Cross-validation with 2D NMR (COSY, HSQC) and computational modeling (DFT) aids in assigning ambiguous peaks .

Q. What strategies improve the hydrolytic stability of this compound under physiological conditions?

- Methodological Answer : Stability studies in buffered solutions (pH 4–8) at 37°C can identify degradation pathways. Modifying the N-hydroxy group via protective groups (e.g., acetylation) or steric hindrance (e.g., bulky substituents on the phenyl ring) may reduce hydrolysis. LC-MS monitoring quantifies degradation products, guiding structural optimization .

Q. How can structure-activity relationship (SAR) studies guide the design of bioactive this compound derivatives?

- Methodological Answer : Introduce substituents (e.g., halogens, methoxy groups) at the phenyl or acetamide positions to modulate electronic and steric properties. Pharmacological assays (e.g., enzyme inhibition or receptor binding) coupled with molecular docking (using software like AutoDock) reveal critical interactions. For example, analogs with extended alkyl chains showed enhanced bioactivity in related phenylacetamide studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.